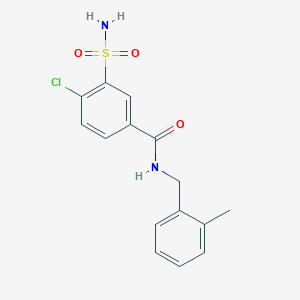
3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminosulfonyl group, a chloro substituent, and a 2-methylbenzyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide typically involves multiple steps. One common method starts with the chlorination of 4-aminobenzamide to introduce the chloro substituent. This is followed by the sulfonylation of the amino group using sulfonyl chloride under basic conditions to form the aminosulfonyl group. Finally, the 2-methylbenzyl group is introduced through a nucleophilic substitution reaction using 2-methylbenzyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including the presence of catalysts or solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, while the chloro and 2-methylbenzyl groups contribute to its overall hydrophobicity and ability to penetrate cell membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-N-(2-methylbenzyl)benzamide: Lacks the aminosulfonyl group, resulting in different chemical and biological properties.
3-(Aminosulfonyl)-4-chlorobenzamide: Lacks the 2-methylbenzyl group, affecting its hydrophobicity and interactions with biological targets.
3-(Aminosulfonyl)-N-(2-methylbenzyl)benzamide: Lacks the chloro substituent, leading to variations in reactivity and biological activity.
Uniqueness
3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the aminosulfonyl group enhances its solubility and ability to form hydrogen bonds, while the chloro and 2-methylbenzyl groups contribute to its overall stability and hydrophobic interactions.
特性
CAS番号 |
763111-23-5 |
|---|---|
分子式 |
C15H15ClN2O3S |
分子量 |
338.8 g/mol |
IUPAC名 |
4-chloro-N-[(2-methylphenyl)methyl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-4-2-3-5-12(10)9-18-15(19)11-6-7-13(16)14(8-11)22(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
InChIキー |
KECVQWXZXRDPJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



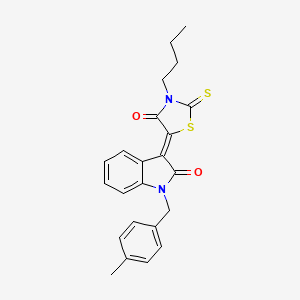
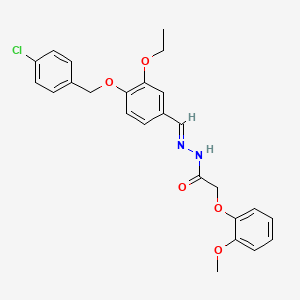

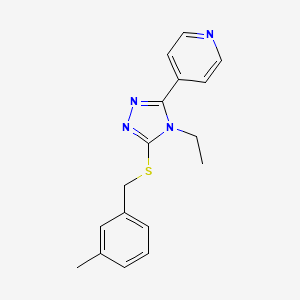
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12022258.png)
![2-(2-(Pentyloxy)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12022263.png)
![5-([1,1'-Biphenyl]-4-yl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide](/img/structure/B12022264.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022271.png)
![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12022278.png)
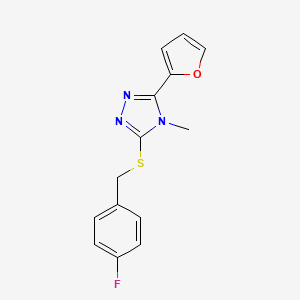
![[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12022306.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B12022312.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12022320.png)
